1-Pyrenylmethyl methacrylate

Catalog No.
S1482184
CAS No.
86112-79-0
M.F
C21H16O2
M. Wt
300.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pyrenylmethyl methacrylate

CAS Number

86112-79-0

Product Name

1-Pyrenylmethyl methacrylate

IUPAC Name

pyren-1-ylmethyl 2-methylprop-2-enoate

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

InChI

InChI=1S/C21H16O2/c1-13(2)21(22)23-12-17-9-8-16-7-6-14-4-3-5-15-10-11-18(17)20(16)19(14)15/h3-11H,1,12H2,2H3

InChI Key

BUQDPCFXOBQDLX-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Synonyms

PyMMA; 1-Pyrenylmethyl Methacrylate; 3-(Methacryloyloxymethyl)pyrene; PolyFluor 394; 2-Methyl-2-propenoic Acid 1-Pyrenylmethyl Ester;

Canonical SMILES

CC(=C)C(=O)OCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Synthesis of Functional Polymers:

PMM readily undergoes polymerization reactions to form functional polymers, particularly poly(methyl methacrylate) (PMMA) derivatives. These PMMA-based polymers exhibit interesting properties like:

  • Temperature sensitivity

    PMMA-PMM copolymers exhibit a reverse solubility transition . This means the polymer is soluble in cold temperatures but precipitates as the temperature rises. This property makes them valuable for temperature sensing applications .

  • Fluorescence

    The pyrene moiety in PMM imparts fluorescence to the polymer, allowing researchers to track its location and behavior within various systems. This makes PMM-based polymers useful for biomedical imaging and drug delivery studies .

Development of Advanced Materials:

PMM can be incorporated into various materials to introduce specific functionalities. Here are some examples:

  • Organic light-emitting diodes (OLEDs)

    PMM can be used as a hole-transporting material in OLEDs due to its ability to efficiently transport positive charges .

  • Chemical sensors

    PMM's fluorescence can be quenched by specific molecules. This property allows researchers to design PMM-based sensors for the detection of various analytes, such as explosives or pollutants .

Investigating Molecular Interactions:

PMM's unique structure and properties make it a valuable tool for studying various molecular interactions, such as:

  • Polymer-polymer interactions

    PMM can be used to probe the interactions between different types of polymers, providing insights into polymer compatibility and blend morphology .

  • Protein-polymer interactions

    PMM-based polymers can be used to study their interactions with proteins, which is crucial for developing new drug delivery systems and biomaterials .

1-Pyrenylmethyl methacrylate is a fluorescent methacrylate monomer characterized by its structure, which includes a pyrene moiety attached to a methacrylate group. Its molecular formula is C₁₈H₁₆O₂, and it has a molecular weight of approximately 300.3 g/mol . The presence of the pyrene group imparts significant photophysical properties, making it useful in optical applications.

PyMMA's primary function is as a fluorescent building block. When incorporated into polymers, the pyrene units emit light upon excitation, allowing researchers to probe the local environment and polymer dynamics through fluorescence spectroscopy techniques [].

  • Potential Irritant: The presence of the methacrylate group suggests potential eye, skin, and respiratory tract irritation upon exposure [].
  • Possible Flammability: Organic compounds with aromatic and unsaturated moieties like PyMMA can be flammable.
Typical of methacrylate compounds. These include:

  • Polymerization: The compound can be polymerized through radical mechanisms initiated by heat or light, leading to the formation of poly(1-pyrenylmethyl methacrylate) which retains the photophysical properties of the monomer .
  • Reactivity with Other Monomers: It can copolymerize with other methacrylate monomers to form copolymers with tailored properties for specific applications .

1-Pyrenylmethyl methacrylate can be synthesized through several methods:

  • Direct Esterification: This method involves the reaction of pyrenemethanol with methacrylic acid in the presence of an acid catalyst .
  • Radical Polymerization: Using radical initiators, 1-pyrenylmethyl methacrylate can be incorporated into polymer matrices to create functional materials .
  • Copolymerization: It can also be synthesized as part of copolymers with other monomers to enhance specific properties like thermal stability and fluorescence .

The unique properties of 1-pyrenylmethyl methacrylate enable its use in various applications:

  • Optical Materials: Due to its fluorescent nature, it is used in creating optical devices and sensors.
  • Biomaterials: Its biocompatibility makes it suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.
  • Research Tools: It serves as a fluorescent probe in biochemical assays and cellular imaging .

Interaction studies involving 1-pyrenylmethyl methacrylate often focus on its binding affinity with proteins or nucleic acids. These studies utilize fluorescence spectroscopy to observe changes in emission spectra upon binding events, providing insights into molecular interactions at play within biological systems .

1-Pyrenylmethyl methacrylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
Methyl MethacrylateSimple methacrylate structureWidely used in polymer production but lacks fluorescence.
PyrenemethanolPyrene group attached to an alcoholExhibits fluorescence but does not polymerize as effectively.
2-(Pyren-1-yl)ethyl MethacrylateEthylene linker instead of methylSimilar fluorescence properties but different reactivity profile.

The key distinction of 1-pyrenylmethyl methacrylate lies in its ability to form polymers while retaining significant fluorescent characteristics, making it particularly valuable in optical and biological applications.

XLogP3

5.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

1-PYRENYLMETHYL METHACRYLATE

Dates

Modify: 2023-08-15

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